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molecular formula C14H20N2O4 B8548001 Benzoic acid,3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-,ethyl ester

Benzoic acid,3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-,ethyl ester

Cat. No. B8548001
M. Wt: 280.32 g/mol
InChI Key: IFBQJWYHROHSLG-UHFFFAOYSA-N
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Patent
US07696200B2

Procedure details

4-Tert-butoxycarbonylamino-3-nitro-benzoic acid ethyl ester (3.5 g, 11.3 mmol) was dissolved in ethanol (300 mL) and 10% palladium on carbon was added (0.45 g, 0.42 mmol). The mixture was evacuated and filled with hydrogen, then stirred at room temperature for 1 hour. The catalyst was filtered, washing with ethanol, and the solvent was evaporated. The crude 3-amino-4-tert-butoxycarbonylamino-benzoic acid ethyl ester thus obtained [3.1 g, 95%, MS (ISP): m/e=279.3 (M−H)] was used as such in the following reaction.
Name
4-Tert-butoxycarbonylamino-3-nitro-benzoic acid ethyl ester
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[C:7]([N+:19]([O-])=O)[CH:6]=1)[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]([O:14][C:15]([CH3:17])([CH3:16])[CH3:18])=[O:13])=[C:7]([NH2:19])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
4-Tert-butoxycarbonylamino-3-nitro-benzoic acid ethyl ester
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-])=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
ADDITION
Type
ADDITION
Details
filled with hydrogen
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washing with ethanol
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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